Radioprotectin-1

Descripción general

Descripción

Radioprotectin-1 es un agonista no lipídico potente y específico del receptor 2 de ácido lisofosfatídico (LPA2). Se ha desarrollado como un agente radioprotector, capaz de reducir la apoptosis inducida por radiación ionizante y fármacos radiomiméticos. Este compuesto es particularmente significativo en el contexto de la radioterapia y la protección contra los daños inducidos por la radiación .

Aplicaciones Científicas De Investigación

Radioprotectin-1 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la biología, la medicina y la protección contra la radiación:

Biología: this compound se utiliza para estudiar los mecanismos de la apoptosis y la supervivencia celular en respuesta a la radiación ionizante.

Medicina: En la investigación médica, se explora this compound por su potencial para proteger los tejidos normales durante la radioterapia para pacientes con cáncer.

Protección contra la radiación: this compound es un agente prometedor para proteger a las personas expuestas a la radiación, como los trabajadores de la salud y los pacientes que se someten a procedimientos de diagnóstico por imagen.

Mecanismo De Acción

Radioprotectin-1 ejerce sus efectos activando específicamente el receptor 2 de ácido lisofosfatídico. Esta activación conduce a acciones antiapoptóticas y regenerativas, protegiendo las células de la apoptosis inducida por la radiación. El compuesto funciona como un agonista completo en el ortólogo humano del receptor 2 de ácido lisofosfatídico, reduciendo eficazmente la apoptosis inducida por la radiación gamma y los fármacos radiomiméticos .

Análisis Bioquímico

Biochemical Properties

Radioprotectin-1 interacts primarily with the lysophosphatidic acid receptor 2 (LPA2). It functions as a high-potency agonist with an EC50 value of 5 pM for the human ortholog of LPA2 . This interaction is highly specific, as this compound does not significantly affect other LPA receptors or the type 1 sphingosine-1-phosphate GPCR . By binding to LPA2, this compound activates downstream signaling pathways that promote cell survival and reduce apoptosis induced by ionizing radiation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly those exposed to ionizing radiation. It has been shown to reduce apoptosis in cells expressing LPA2, either endogenously or after transfection . This reduction in apoptosis is achieved through the activation of anti-apoptotic signaling pathways, which help to preserve cell viability and function. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby enhancing the overall resilience of cells to radiation-induced damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the LPA2 receptor, which triggers a cascade of intracellular signaling events. This binding leads to the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K) and Akt, which are known to promote cell survival and inhibit apoptotic pathways . Furthermore, this compound upregulates the expression of genes associated with cell survival and repair, thereby enhancing the cell’s ability to withstand radiation-induced stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its radioprotective properties over extended periods . In vitro studies have shown that this compound effectively reduces apoptosis within 15 minutes of exposure to ionizing radiation . Long-term studies in vivo have demonstrated that this compound can decrease mortality in animal models of acute radiation syndromes when administered over a period of three days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving C57BL/6 mice, this compound was administered subcutaneously at doses of 0.1 mg/kg and 0.3 mg/kg every 12 hours for three days . These dosages were found to significantly decrease mortality in models of hematopoietic and gastrointestinal acute radiation syndromes . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage to achieve the desired radioprotective outcomes without inducing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that enhance cell survival and repair mechanisms. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels, thereby supporting the cell’s ability to cope with radiation-induced stress . The activation of LPA2 by this compound leads to the modulation of metabolic pathways associated with energy production and cellular repair .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with the LPA2 receptor, which facilitates its localization to specific cellular compartments . The compound’s distribution is influenced by its solubility and binding affinity to cellular components, ensuring its effective delivery to target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with the LPA2 receptor. This interaction directs this compound to specific compartments within the cell, such as the plasma membrane and intracellular signaling complexes . The localization of this compound is crucial for its activity, as it ensures the targeted activation of signaling pathways that confer radioprotection .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Radioprotectin-1 involucra múltiples pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran reactivos y catalizadores específicos .

Métodos de producción industrial: La producción industrial de this compound sigue protocolos estrictos para garantizar una alta pureza y consistencia. El proceso involucra la síntesis a gran escala en entornos controlados, seguida de pasos de purificación como la cristalización y la cromatografía. El producto final se somete a rigurosas pruebas de control de calidad para confirmar su eficacia y seguridad .

Análisis De Reacciones Químicas

Tipos de reacciones: Radioprotectin-1 principalmente experimenta reacciones de unión a receptores ya que funciona como un agonista del receptor 2 de ácido lisofosfatídico. No suele participar en reacciones químicas comunes como la oxidación, la reducción o la sustitución bajo condiciones fisiológicas .

Reactivos y condiciones comunes: Los principales reactivos involucrados en la síntesis de this compound incluyen compuestos orgánicos específicos y catalizadores. Las condiciones para estas reacciones se controlan cuidadosamente para asegurar que se obtenga el producto deseado con alto rendimiento y pureza .

Principales productos formados: El principal producto formado a partir de la síntesis de this compound es el propio compuesto, que se utiliza posteriormente en diversas aplicaciones científicas y médicas .

Comparación Con Compuestos Similares

Radioprotectin-1 es único en su alta potencia y especificidad para el receptor 2 de ácido lisofosfatídico. Los compuestos similares incluyen otros agonistas y antagonistas del receptor de ácido lisofosfatídico, como:

GRI977143: Un agonista selectivo y no lipídico del receptor 2 de ácido lisofosfatídico.

AM095: Un potente antagonista del receptor 1 de ácido lisofosfatídico.

ONO-7300243: Un antagonista del receptor 1 de ácido lisofosfatídico.

Estos compuestos difieren en su especificidad de receptor y efectos biológicos, destacando las propiedades únicas de this compound en términos de sus acciones radioprotectoras y radiomitigativas .

Propiedades

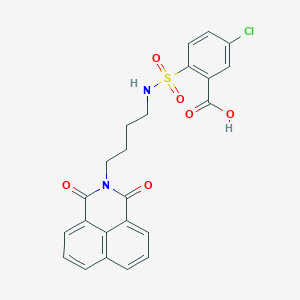

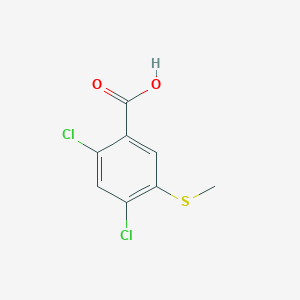

IUPAC Name |

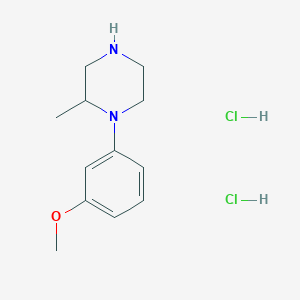

5-chloro-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O6S/c24-15-9-10-19(18(13-15)23(29)30)33(31,32)25-11-1-2-12-26-21(27)16-7-3-5-14-6-4-8-17(20(14)16)22(26)28/h3-10,13,25H,1-2,11-12H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJUYQCJIFWMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCNS(=O)(=O)C4=C(C=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622006-09-0 | |

| Record name | 5-chloro-2-[(4-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butyl)sulfamoyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Radioprotectin-1 exert its protective effect against radiation damage in the colon?

A1: this compound, an agonist of the Lysophosphatidic acid receptor 2 (LPA2), demonstrates protective effects against radiation-induced damage to the colonic epithelium. [, ] Research suggests this protection stems from this compound's ability to mitigate radiation-induced disruptions in the colonic epithelial barrier. [] This barrier dysfunction, characterized by increased permeability and tight junction disruption, is a significant consequence of radiation exposure. This compound effectively reduces this permeability and maintains the integrity of tight junctions, thus preserving the barrier function. [] The compound achieves this by preventing the redistribution of tight junction proteins, a process mediated through the Rho-kinase pathway. [] Further studies indicate that this compound's protective action also extends to the Lgr5-positive intestinal stem cells, shielding them from radiation injury. [] This preservation of stem cells is crucial for the long-term recovery of the intestinal epithelium following radiation exposure.

Q2: What are the key findings regarding this compound's mechanism of action in both in vitro and in vivo models of radiation injury?

A2: In both cell culture (Caco-2 and m-ICC12 cells) and animal models (total body irradiation and partial body irradiation in mice), this compound administration has been shown to:

- Prevent the redistribution of tight junction proteins: This preservation of tight junctions effectively maintains the integrity of the epithelial barrier, reducing permeability defects induced by radiation. []

- Reduce mucosal permeability to inulin: This finding further supports this compound's role in maintaining the integrity and function of the intestinal barrier following radiation exposure. []

- Lower plasma Lipopolysaccharide (LPS) levels: Elevated LPS levels, indicative of endotoxemia and a compromised intestinal barrier, were mitigated by this compound treatment. []

- Protect Lgr5-positive intestinal stem cells: This finding highlights the potential of this compound to contribute to the long-term recovery of the intestinal epithelium after radiation damage. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1469820.png)

![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride](/img/structure/B1469821.png)

![N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride](/img/structure/B1469822.png)

![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one](/img/structure/B1469823.png)

![Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride](/img/structure/B1469824.png)

![5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1469840.png)